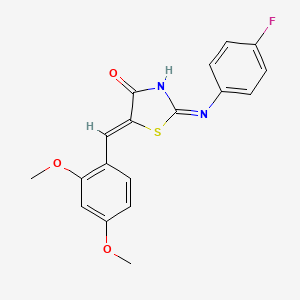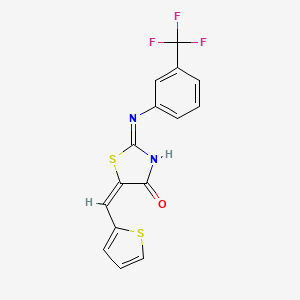![molecular formula C16H15FN4S B12138500 3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12138500.png)
3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of 3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 4-fluorobenzyl chloride with 3-methylphenylthiourea under basic conditions to form the intermediate 4-fluorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require refluxing to achieve optimal yields.
Análisis De Reacciones Químicas
3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Aplicaciones Científicas De Investigación
3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic process. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
3-[(4-Fluorophenyl)methylthio]-5-(3-methylphenyl)-1,2,4-triazole-4-ylamine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring.
Itraconazole: Another antifungal compound with a triazole moiety, used to treat various fungal infections.
Voriconazole: A triazole derivative with broad-spectrum antifungal activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15FN4S |
|---|---|
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-[(4-fluorophenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H15FN4S/c1-11-3-2-4-13(9-11)15-19-20-16(21(15)18)22-10-12-5-7-14(17)8-6-12/h2-9H,10,18H2,1H3 |
Clave InChI |
GRUKUGJYNFKEKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12138427.png)
![(5Z)-2-(2-methylphenyl)-5-{[3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12138431.png)
![N-(4-bromophenyl)-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12138439.png)
![ethyl 7-[3-(1H-imidazol-1-yl)propyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12138442.png)



![N-(2,3-dimethylphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thio pheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12138465.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12138470.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12138472.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12138483.png)

![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12138496.png)
![N-[2-(4-chlorophenyl)-1-[(2-fluorophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12138512.png)
